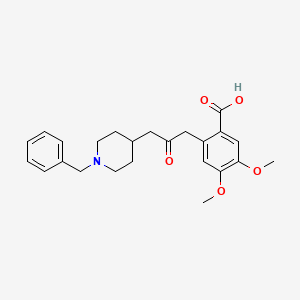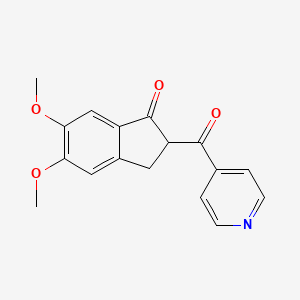
BIS THF HNS Derivative 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS THF HNS Derivative 3, chemically known as 2,5-Dioxopyrrolidin-1-yl ((3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl) carbonate, is a compound with the molecular formula C11H13NO7 and a molecular weight of 271.2 g/mol . This compound is a derivative of tetrahydrofuran (THF), which is a significant structural motif in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS THF HNS Derivative 3 involves the reaction of hexahydrofuro[2,3-b]furan-3-ol with 2,5-dioxopyrrolidin-1-yl carbonate under specific reaction conditions . The reaction typically requires a controlled environment with ambient temperature to ensure the stability of the intermediate and final products.
Industrial Production Methods
Industrial production of this compound is generally carried out through custom synthesis, where the compound is synthesized in bulk quantities following stringent quality control measures . The process involves the use of high-purity reagents and solvents to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
BIS THF HNS Derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
BIS THF HNS Derivative 3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of BIS THF HNS Derivative 3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to BIS THF HNS Derivative 3 include:
- BIS THF HNS Derivative 1
- BIS THF HNS Derivative 2
- BIS THF HNS Derivative 4
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high specificity and efficacy .
Properties
CAS No. |
799241-86-4 |
|---|---|
Molecular Formula |
C11H13NO7 |
Molecular Weight |
271.22 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)



![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)








